3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)piperidin-4-yl]-N-[2-(dimethylamino)ethyl]propanamide
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Overview
Description
3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)piperidin-4-yl]-N-[2-(dimethylamino)ethyl]propanamide is a complex organic compound that features a benzothiadiazole moiety linked to a piperidine ring, which is further connected to a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)piperidin-4-yl]-N-[2-(dimethylamino)ethyl]propanamide typically involves multiple steps:
Formation of the Benzothiadiazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment to Piperidine: The benzothiadiazole is then linked to a piperidine ring via a nucleophilic substitution reaction, often using a suitable leaving group and a base.
Formation of the Propanamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)piperidin-4-yl]-N-[2-(dimethylamino)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)piperidin-4-yl]-N-[2-(dimethylamino)ethyl]propanamide would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include modulation of signal transduction, inhibition of enzyme activity, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole Derivatives: Compounds with similar benzothiadiazole moieties.
Piperidine Derivatives: Compounds featuring the piperidine ring.
Propanamide Derivatives: Compounds containing the propanamide group.
Uniqueness
What sets 3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)piperidin-4-yl]-N-[2-(dimethylamino)ethyl]propanamide apart is the combination of these three distinct moieties, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)piperidin-4-yl]-N-[2-(dimethylamino)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5OS/c1-23(2)12-9-20-19(25)6-4-15-7-10-24(11-8-15)14-16-3-5-17-18(13-16)22-26-21-17/h3,5,13,15H,4,6-12,14H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOSQUPZNLXRLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CCC1CCN(CC1)CC2=CC3=NSN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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